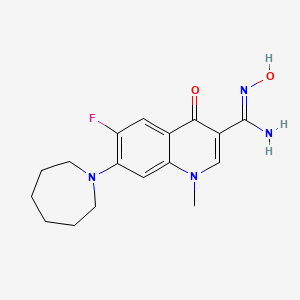
7-(Azepan-1-yl)-6-fluoro-N'-hydroxy-1-methyl-4-oxoquinoline-3-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(Azepan-1-yl)-6-fluoro-N’-hydroxy-1-methyl-4-oxoquinoline-3-carboximidamide” is a complex organic molecule. It contains an azepane ring, which is a seven-membered heterocyclic compound containing nitrogen. It also features a quinoline backbone, which is a type of aromatic compound that is part of many pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azepane ring and the quinoline backbone. The presence of a fluorine atom, a hydroxy group, and a carboximidamide group would also significantly influence the compound’s chemical behavior .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the hydroxy group might make the compound a potential nucleophile or base. The presence of the nitrogen in the azepane ring and the carboximidamide group could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxy and carboximidamide groups could enhance the compound’s water solubility. The compound’s size and shape could also influence its boiling point, melting point, and other physical properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound related to 7-(Azepan-1-yl)-6-fluoro-N'-hydroxy-1-methyl-4-oxoquinoline-3-carboximidamide has been synthesized in various studies to explore its potential applications in scientific research. For instance, the N-substituted regioisomer of besifloxacin was synthesized, highlighting the compound's relevance in the development of antibacterial agents. The structural elucidation of such compounds is based on sophisticated techniques like NMR, mass spectrometry, and elemental analysis, providing a foundation for understanding their chemical behavior and potential for drug development (Xia, Chen, & Yu, 2013).
Antibacterial Applications
Research has demonstrated the significant antibacterial properties of compounds structurally similar to this compound. These compounds have shown potent in vitro and in vivo activities against various respiratory pathogens, including both gram-positive and gram-negative bacteria, offering promising avenues for the treatment of respiratory tract infections. This underscores the compound's potential in developing new antibacterial drugs that can address the challenges posed by drug-resistant bacterial strains (Odagiri et al., 2013).
Synthesis of Complex Structures
The compound's framework has facilitated the synthesis of complex structures, such as quinolones with heterocyclic substituents, demonstrating its versatility in organic synthesis. This research contributes to the broader field of medicinal chemistry by providing insights into the structural requirements for antibacterial efficacy and the potential for creating more effective therapeutic agents (Cooper et al., 1990).
Antitumor and Anticoagulant Activities
Further investigations into compounds related to this compound have revealed their potential antitumor and anticoagulant activities. These findings open new pathways for the development of drugs targeting specific types of cancer and blood coagulation disorders, highlighting the compound's multifaceted applications in medical research (Potapov et al., 2021).
Eigenschaften
IUPAC Name |
7-(azepan-1-yl)-6-fluoro-N'-hydroxy-1-methyl-4-oxoquinoline-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c1-21-10-12(17(19)20-24)16(23)11-8-13(18)15(9-14(11)21)22-6-4-2-3-5-7-22/h8-10,24H,2-7H2,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUNAWDZIHQJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
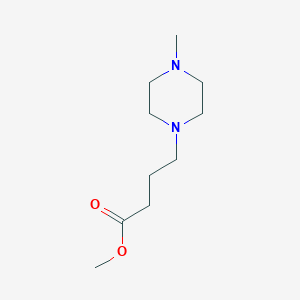
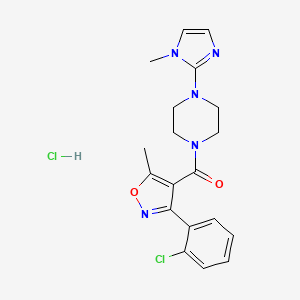
![N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2828697.png)
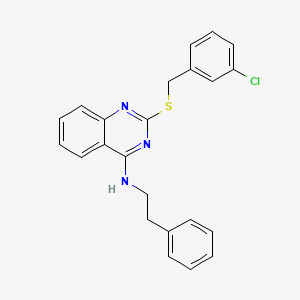
![N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2828700.png)
![2-[(4-Chlorophenyl)formamido]ethyl 4-methylbenzene-1-sulfonate](/img/structure/B2828702.png)
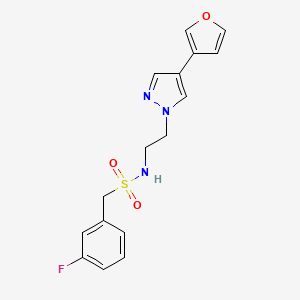
![1-(3,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2828704.png)

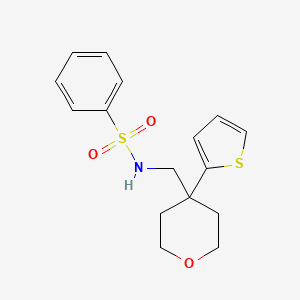
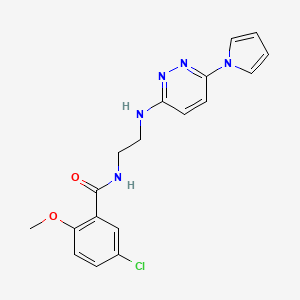
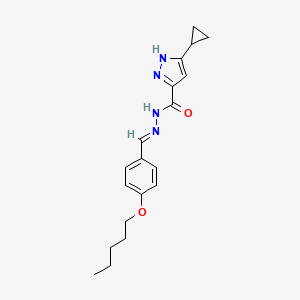
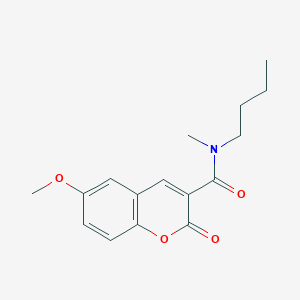
![1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2828715.png)
